3-Bromo-4-isobutyramidobenzoic acid
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Overview
Description
3-Bromo-4-isobutyramidobenzoic acid is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and an isobutyramido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isobutyramidobenzoic acid typically involves the bromination of 4-isobutyramidobenzoic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isobutyramidobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The isobutyramido group can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the isobutyramido group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-4-isobutyramidobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isobutyramidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the isobutyramido group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of an isobutyramido group.
4-Isobutyramidobenzoic acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-Bromo-4-methylbenzoic acid: Contains a methyl group instead of an isobutyramido group, affecting its chemical properties and reactivity.
Uniqueness
3-Bromo-4-isobutyramidobenzoic acid is unique due to the presence of both the bromine atom and the isobutyramido group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications.
Properties
CAS No. |
1131594-22-3 |
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Molecular Formula |
C11H12BrNO3 |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
3-bromo-4-(2-methylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-6(2)10(14)13-9-4-3-7(11(15)16)5-8(9)12/h3-6H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
RWAOOQHWTROBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
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